Absolute Stereochemical Identity: R (D) Enantiomer vs. S (L) Enantiomer and Racemic Mixture
The (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate (CAS 130622-08-1) possesses a defined D-aspartic acid stereochemical core, as confirmed by its InChI Key (InChIKey=DFXUYFITVOWQNH-SSDOTTSWSA-N) and canonical SMILES notation specifying the R configuration [1]. In contrast, the S-enantiomer (CAS 55747-84-7) and the racemic mixture represent fundamentally different spatial arrangements of atoms . This absolute stereochemistry is the primary determinant of biological recognition and regulatory identity for any downstream chiral product. Using the incorrect enantiomer would result in a diastereomeric or enantiomeric impurity that, even at trace levels, can profoundly alter pharmacological activity or be grounds for regulatory rejection in pharmaceutical development. The quantitative difference is binary: 100% R configuration versus 0% R configuration in the S-enantiomer, and 50% R configuration in the racemic mixture. This is not a matter of degree but of absolute molecular identity.
| Evidence Dimension | Absolute Configuration (Stereochemistry) |
|---|---|
| Target Compound Data | R (D) configuration; 100% enantiomeric purity (nominal) |
| Comparator Or Baseline | S-enantiomer (CAS 55747-84-7) or racemic mixture |
| Quantified Difference | Absolute difference in 3D spatial arrangement; not a continuous variable |
| Conditions | As defined by IUPAC nomenclature and confirmed by CAS registry assignment |
Why This Matters
For the synthesis of D-amino acid-containing peptides and peptidomimetics, the R configuration is mandatory; substitution with the S-enantiomer yields an entirely different chemical entity with distinct biological properties and regulatory status.
- [1] CAS Common Chemistry. 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate. CAS Registry Number 130622-08-1. InChI and SMILES data. Retrieved from http://commonchemistry.cas.org/detail?cas_rn=130622-08-1. View Source
